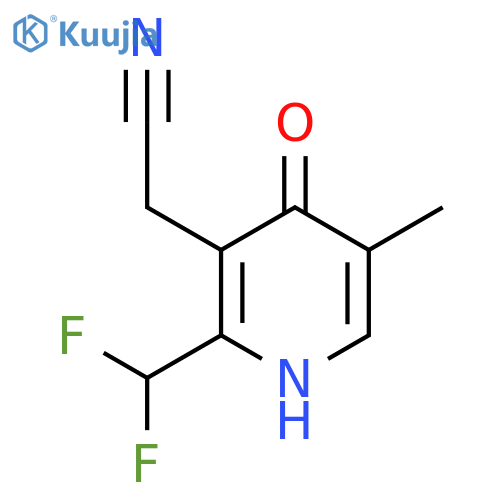Cas no 1805540-37-7 (2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrile)

2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrile
-
- インチ: 1S/C9H8F2N2O/c1-5-4-13-7(9(10)11)6(2-3-12)8(5)14/h4,9H,2H2,1H3,(H,13,14)
- InChIKey: VCYZNRGIMHOFQX-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(CC#N)C(C(C)=CN1)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 374
- トポロジー分子極性表面積: 52.9
- 疎水性パラメータ計算基準値(XlogP): 0.8
2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029028220-1g |
2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrile |
1805540-37-7 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
| Alichem | A029028220-500mg |
2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrile |
1805540-37-7 | 95% | 500mg |
$1,735.55 | 2022-04-01 | |
| Alichem | A029028220-250mg |
2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrile |
1805540-37-7 | 95% | 250mg |
$1,029.00 | 2022-04-01 |
2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrile 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrileに関する追加情報
2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrile: A Comprehensive Overview
The compound 2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrile (CAS No. 1805540-37-7) is a fascinating molecule with a unique structure and promising applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile chemical properties and potential biological activities. The molecule features a pyridine ring substituted with a difluoromethyl group at position 2, a hydroxyl group at position 4, a methyl group at position 5, and an acetonitrile group at position 3. These substituents contribute to its distinct chemical behavior and functional properties.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery and material science. For instance, researchers have explored the role of difluoromethyl groups in enhancing the stability and bioavailability of pharmaceutical compounds. The presence of the hydroxyl group in this molecule introduces hydrogen bonding capabilities, which can influence its solubility and reactivity. Additionally, the methyl group at position 5 may play a role in modulating the electronic properties of the pyridine ring, making it more suitable for specific chemical transformations.
The acetonitrile group attached to the pyridine ring is another key feature of this compound. Acetonitriles are known for their ability to act as leaving groups in substitution reactions, making them valuable in organic synthesis. This property has led to the exploration of 2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrile as a potential precursor for synthesizing more complex molecules with tailored functionalities.
From a synthetic perspective, the preparation of 2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrile involves multi-step reactions that require precise control over reaction conditions. Researchers have employed various strategies, including nucleophilic substitution and condensation reactions, to achieve high yields and purity. The use of advanced catalysts and green chemistry principles has further enhanced the efficiency and sustainability of these synthetic routes.
In terms of biological activity, this compound has shown potential as an antimicrobial agent in preliminary studies. The combination of electron-withdrawing groups like difluoromethyl and acetonitrile may contribute to its ability to inhibit bacterial growth without causing significant toxicity to human cells. Furthermore, its hydroxyl group could facilitate interactions with cellular components, enhancing its bioavailability and efficacy.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of 2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrile. Quantum mechanical calculations have revealed that the molecule exhibits significant conjugation across its pyridine ring, which influences its optical properties and reactivity towards electrophilic substitution.
Looking ahead, the applications of this compound are expected to expand into areas such as agrochemicals and advanced materials. Its ability to act as a versatile building block in organic synthesis makes it a valuable asset for researchers aiming to develop novel compounds with specific functionalities.
In conclusion, 2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrile (CAS No. 1805540-37-7) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with recent research findings, underscores its importance as a key player in modern chemistry.
1805540-37-7 (2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-acetonitrile) 関連製品
- 1781099-16-8(5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid)
- 1482180-88-0(2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine)
- 1170204-74-6(1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea)
- 941932-02-1(N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-(3-methylphenoxy)acetamide)
- 1702838-11-6(3-(2-chloro-4,5-difluorophenyl)-3-methylbutanoic acid)
- 2548991-95-1(5-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
- 2138068-61-6(tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclopentyl)oxypropyl}carbamate)
- 1006380-19-3(1-Tert-butylpiperidine-4-carbonitrile)
- 2035036-70-3(5-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione)
- 923186-20-3(4-methoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide)



